
1,1'-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one is an organic compound with the molecular formula C10H12O2. It is also known by its systematic name, 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one. This compound is characterized by a cyclohexadiene ring substituted with two ethanone groups at the 1 and 4 positions. It has a molecular weight of 164.201 g/mol and a density of 1.083 g/cm³ .
Preparation Methods
The synthesis of 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one typically involves the reaction of 1,4-cyclohexadiene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via electrophilic aromatic substitution, where the acetyl groups are introduced at the 1 and 4 positions of the cyclohexadiene ring . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.
Chemical Reactions Analysis
1,1’-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethanone groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyclohexadiene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar compounds to 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one include:
1,4-Diacetylbenzene: This compound has a benzene ring substituted with two acetyl groups at the 1 and 4 positions. It differs from 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one in that it has a fully aromatic ring.
1,4-Diacetylcyclohexane: This compound has a cyclohexane ring substituted with two acetyl groups at the 1 and 4 positions.
The uniqueness of 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one lies in its combination of a cyclohexadiene ring with ethanone groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
35768-36-6 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(4-acetylcyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3,6H,4-5H2,1-2H3 |
InChI Key |
JRGFOBIHGPTUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCC(=CC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


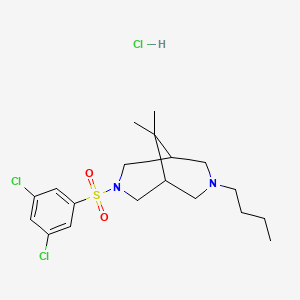
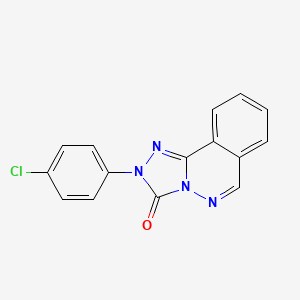

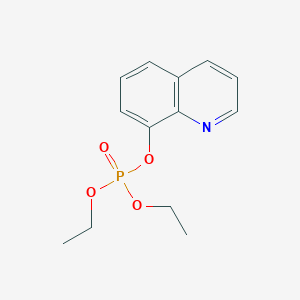
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)

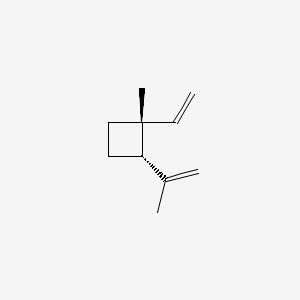
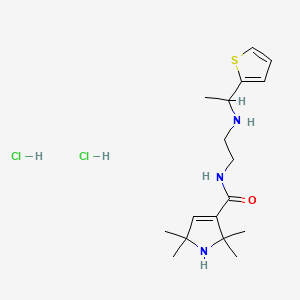
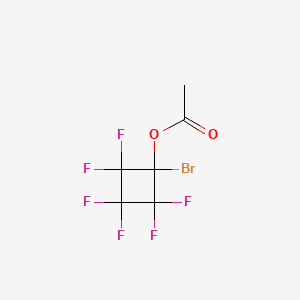
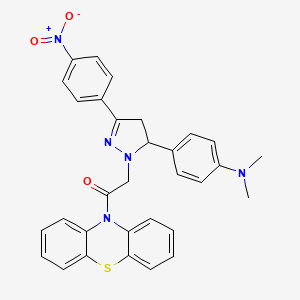
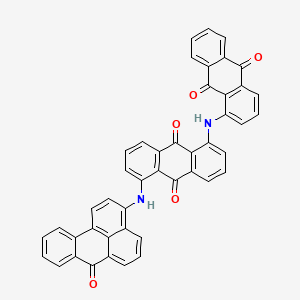
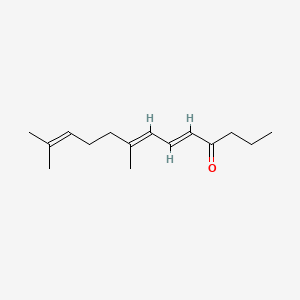

![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)
